

Spectroscopic Profile of 2-Methyl-2-phenyl-1,3-dioxolane: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 2-Methyl-2-phenyl-1,3-dioxolane

Cat. No.: B8808167

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for **2-Methyl-2-phenyl-1,3-dioxolane** (also known as Acetophenone ethylene ketal), a common protective group for ketones in organic synthesis. The document details experimental protocols and presents a consolidated summary of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data to aid in the unambiguous identification and characterization of this compound.

Spectroscopic Data Summary

The following tables provide a quantitative summary of the key spectroscopic data for **2-Methyl-2-phenyl-1,3-dioxolane**, compiled from peer-reviewed literature and spectral databases.

Table 1: ^1H NMR Spectroscopic Data

(Solvent: CDCl_3 , Reference: TMS)

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
7.20 - 7.50	Multiplet	5H	Aromatic protons (Ar-H)
3.80 - 4.10	Multiplet	4H	Dioxolane ring protons (-O-CH ₂ -CH ₂ -O-)
1.60	Singlet	3H	Methyl protons (-CH ₃)

Table 2: ¹³C NMR Spectroscopic Data

(Solvent: CDCl₃, Reference: TMS)

Chemical Shift (δ) ppm	Assignment
143.1	Quaternary aromatic carbon (C-Ar)
128.9	Aromatic methine carbon (CH-Ar)
128.1	Aromatic methine carbon (CH-Ar)
125.4	Aromatic methine carbon (CH-Ar)
109.5	Quaternary ketal carbon (-O-C(CH ₃)(Ph)-O-)
64.7	Dioxolane ring carbons (-O-CH ₂ -CH ₂ -O-)
27.8	Methyl carbon (-CH ₃)

Table 3: FTIR Spectroscopic Data

(Sample Preparation: KBr Pellet)

Wavenumber (cm ⁻¹)	Intensity	Assignment
3058	Medium	Aromatic C-H Stretch
2981	Medium	Aliphatic C-H Stretch
1448	Strong	C=C Aromatic Ring Stretch
1373	Strong	CH ₃ Bending
1222, 1168, 1074, 1031	Strong	C-O Stretch (Acetal)
869	Medium	C-C Stretch
765, 701	Strong	C-H Out-of-plane Bending (Monosubstituted benzene)

Table 4: Mass Spectrometry Data

(Method: Electron Ionization, EI)

Mass-to-Charge (m/z)	Relative Intensity (%)	Proposed Fragment
164	5	[M] ⁺ (Molecular Ion)
149	100	[M - CH ₃] ⁺
121	15	[C ₈ H ₉ O] ⁺
105	85	[C ₇ H ₅ O] ⁺ (Benzoyl cation)
87	30	[C ₄ H ₇ O ₂] ⁺
77	40	[C ₆ H ₅] ⁺ (Phenyl cation)

Experimental Protocols

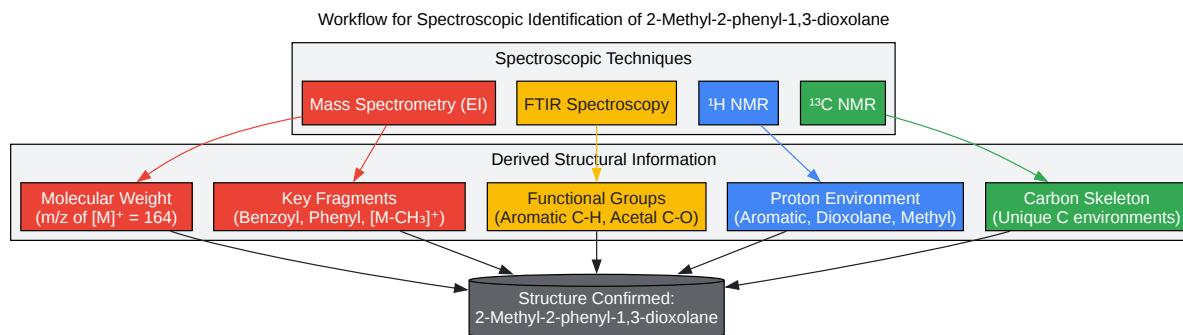
The following sections describe standardized methodologies for acquiring the spectroscopic data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation: Approximately 5-10 mg of purified **2-Methyl-2-phenyl-1,3-dioxolane** is dissolved in 0.6-0.7 mL of deuterated chloroform (CDCl_3) within a 5 mm NMR tube. A small amount of tetramethylsilane (TMS) is added to serve as an internal standard ($\delta = 0.00$ ppm).
- ^1H NMR Acquisition: The proton NMR spectrum is acquired on a spectrometer operating at a frequency of 300 MHz or higher. Typical acquisition parameters include a 30-degree pulse width, a relaxation delay of 1-2 seconds, and the co-addition of 16 to 32 scans to ensure a high signal-to-noise ratio.
- ^{13}C NMR Acquisition: The carbon-13 NMR spectrum is acquired on the same sample. The experiment is run in a proton-decoupled mode to produce singlet peaks for each unique carbon atom. A wider spectral width (e.g., 0-200 ppm) and a significantly larger number of scans (e.g., 1024 or more) are required due to the low natural abundance of the ^{13}C isotope.

Fourier-Transform Infrared (FTIR) Spectroscopy

- Sample Preparation: As **2-Methyl-2-phenyl-1,3-dioxolane** is a liquid at room temperature, a neat spectrum is obtained by placing a single drop of the pure compound between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates, forming a thin capillary film.
- Data Acquisition: The spectrum is recorded using an FTIR spectrometer over a range of 4000 cm^{-1} to 400 cm^{-1} . A background spectrum of the clean, empty salt plates is acquired first and automatically subtracted from the sample spectrum to eliminate interference from atmospheric CO_2 and water vapor. Typically, 16 to 32 scans are co-added to improve spectral quality.


Gas Chromatography-Mass Spectrometry (GC-MS)

- Sample Preparation: A dilute solution of the compound is prepared by dissolving approximately 1 mg of **2-Methyl-2-phenyl-1,3-dioxolane** in 1 mL of a volatile organic solvent such as dichloromethane or ethyl acetate.
- GC Separation: A 1 μL aliquot of the prepared solution is injected into a gas chromatograph equipped with a non-polar capillary column (e.g., DB-5 or equivalent). A typical temperature program begins with an initial hold at 50°C for 2 minutes, followed by a temperature ramp of 10°C per minute up to 250°C.

- MS Detection: The eluent from the GC column is directed into a mass spectrometer operating under electron ionization (EI) at a standard energy of 70 eV. The mass analyzer scans over a range of m/z 40-400 to detect the molecular ion and resulting fragment ions.

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the logical workflow for the structural confirmation of **2-Methyl-2-phenyl-1,3-dioxolane** using the spectroscopic techniques described.

[Click to download full resolution via product page](#)

- To cite this document: BenchChem. [Spectroscopic Profile of 2-Methyl-2-phenyl-1,3-dioxolane: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b8808167#2-methyl-2-phenyl-1-3-dioxolane-spectroscopic-data>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com